5-Methyl-1H-indazol-6-ol
Overview
Description
5-Methyl-1H-indazol-6-ol is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
5-Methyl-1H-indazol-6-ol primarily targets the 5-HT2 receptors . These receptors are a subfamily of 5-HT receptors that bind the endogenous neurotransmitter serotonin, also known as 5-hydroxytryptamine (5-HT). They play a significant role in the central and peripheral nervous system, affecting various biological and neurological processes.
Mode of Action
This compound acts as a potent agonist for the 5-HT2 receptors . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound binds to the 5-HT2 receptors, triggering a response in the cell.
Biochemical Pathways
The activation of 5-HT2 receptors by this compound can affect various biochemical pathways. For instance, it can lead to the inhibition of certain inflammatory mediators in osteoarthritis (OA) cartilage, such as prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) .
Pharmacokinetics
The indazole moiety, to which this compound belongs, is known for its broad range of biological properties , suggesting that it may have favorable ADME properties.
Result of Action
The activation of 5-HT2 receptors by this compound can lead to various molecular and cellular effects. For example, it can inhibit the production of inflammatory mediators in OA cartilage, potentially alleviating inflammation and other symptoms of OA .
Biochemical Analysis
Biochemical Properties
5-Methyl-1H-indazol-6-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent 5-HT2 receptor agonist, which means it can bind to and activate serotonin receptors . This interaction is crucial for modulating neurotransmitter release and influencing mood and behavior. Additionally, this compound has shown potential in inhibiting cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . By inhibiting COX-2, it can reduce the production of pro-inflammatory mediators such as prostaglandins.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with 5-HT2 receptors can lead to changes in intracellular calcium levels, which are essential for various cellular functions . Moreover, this compound has demonstrated antiproliferative activity against certain cancer cell lines, indicating its potential as an anticancer agent . It can induce cell cycle arrest and apoptosis, thereby inhibiting the growth and proliferation of cancer cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to specific biomolecules, such as 5-HT2 receptors and COX-2 enzymes, to exert its effects . The binding of this compound to 5-HT2 receptors activates downstream signaling pathways, leading to changes in gene expression and cellular responses. Additionally, its inhibition of COX-2 results in decreased production of pro-inflammatory mediators, contributing to its anti-inflammatory properties . These interactions highlight the compound’s potential therapeutic applications in treating inflammatory and neurological disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained antiproliferative effects on cancer cells, indicating its potential for prolonged therapeutic use
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of the compound can effectively inhibit tumor growth and reduce inflammation without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are essential for the compound’s biotransformation and elimination from the body. Additionally, this compound has been shown to affect metabolic flux and alter metabolite levels, further influencing cellular metabolism . Understanding these metabolic pathways is crucial for optimizing the compound’s pharmacokinetics and therapeutic efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound can cross cell membranes and accumulate in various cellular compartments . It has been observed to interact with transporters such as P-glycoprotein, which plays a role in its efflux from cells . Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability . These interactions are critical for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound has been found to localize in specific cellular compartments, including the cytoplasm and nucleus . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For instance, this compound can accumulate in the mitochondria, where it may exert effects on mitochondrial function and energy metabolism . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1H-indazol-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-(methylamino)benzonitrile with an organometallic reagent, followed by a copper acetate-catalyzed reaction to form the N-N bond in dimethyl sulfoxide under an oxygen atmosphere . This method yields a variety of 1H-indazoles, including this compound, in good to excellent yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1H-indazol-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 5-Methyl-1H-indazol-6-one, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
5-Methyl-1H-indazol-6-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
1H-indazole: The parent compound of 5-Methyl-1H-indazol-6-ol, known for its wide range of biological activities.
2H-indazole: Another tautomeric form of indazole with different chemical properties.
5-Methyl-1H-indazole: Similar to this compound but lacks the hydroxyl group at the sixth position.
Uniqueness: this compound is unique due to the presence of both a methyl group at the fifth position and a hydroxyl group at the sixth position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-methyl-1H-indazol-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-2-6-4-9-10-7(6)3-8(5)11/h2-4,11H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEVVDTWFHNFBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694613 | |
Record name | 5-Methyl-1,2-dihydro-6H-indazol-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30694613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082042-15-6 | |
Record name | 5-Methyl-1,2-dihydro-6H-indazol-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30694613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methyl-1H-indazol-6-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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